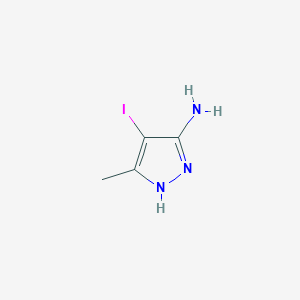

4-Iodo-5-methyl-1H-pyrazol-3-amine

Vue d'ensemble

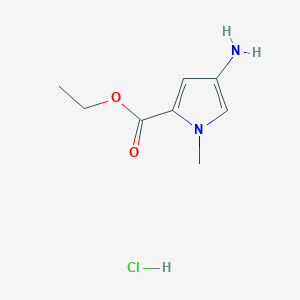

Description

The compound 4-Iodo-5-methyl-1H-pyrazol-3-amine is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of an iodine substituent at the 4-position and a methyl group at the 5-position, along with an amine group at the 3-position, makes it a unique molecule for various chemical reactions and potential applications in medicinal chemistry and material science.

Synthesis Analysis

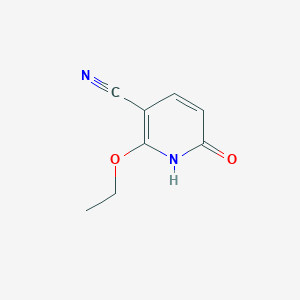

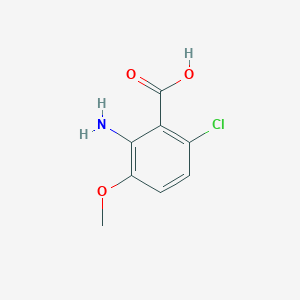

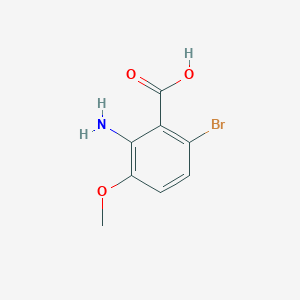

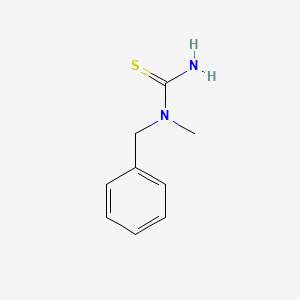

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the acylation of heteroaromatic amines can lead to the formation of pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions followed by cyclization . Similarly, the condensation of 4-acetyl-2,4-dihydro-5-methyl-2-(4′-methylphenyl)-3H-pyrazol-3-one with aromatic amines can yield novel bidentate ligands, which can further react to form metal complexes . Additionally, multicomponent domino reactions in aqueous media catalyzed by L-proline can synthesize densely functionalized pyrazoles . Asymmetric α-amination of 4-substituted pyrazolones using a chiral catalyst can also produce 4-amino-5-pyrazolone derivatives with high enantioselectivity . These methods, although not directly synthesizing 4-Iodo-5-methyl-1H-pyrazol-3-amine, provide insights into the synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, Schiff bases derived from pyrazolone compounds have been structurally characterized, revealing their tautomeric forms in solid and solution states . These studies are crucial for understanding the geometry and electronic properties of the pyrazole ring, which are essential for predicting the reactivity of 4-Iodo-5-methyl-1H-pyrazol-3-amine.

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions. The reactivity of these compounds can be influenced by the substituents present on the pyrazole ring. For instance, the presence of an amino group can facilitate the formation of Schiff bases and metal complexes . The iodine substituent in 4-Iodo-5-methyl-1H-pyrazol-3-amine could potentially undergo halogen-metal exchange reactions or serve as a handle for further functionalization through cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the introduction of alkyl or aryl groups can affect the solubility and thermal stability of the compounds . The presence of an iodine atom in 4-Iodo-5-methyl-1H-pyrazol-3-amine is likely to influence its density and polarizability, which could be beneficial for applications requiring heavy atom effects. Additionally, the amine functionality may contribute to the compound's basicity and nucleophilicity, making it a versatile intermediate for various chemical transformations .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Pyrazole Derivatives : The synthesis and characterization of pyrazole derivatives, including the structural analysis through X-ray crystallography, are explored, showing their potential in pharmacological applications, particularly in antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Material Properties and Applications

- Nonlinear Optical Studies : Research on the synthesis and molecular structure of pyrazol-5-amine derivatives has shown their significance in nonlinear optical studies, indicating potential applications in photonics and material science (Tamer et al., 2016).

- Detonation Properties : The study of substituted 1H-pyrazoles, including their geometric and electronic structures, highlights their potential as high-energy density materials, comparable to well-known explosives like RDX and HMX (Ravi et al., 2010).

Chemical Reactivity and Synthesis

- Reductive Cyclization in Pyrazole Derivatives : Investigations into the reductive cyclization of pyrazole derivatives, crucial for synthesizing complex organic compounds, highlight the role of intramolecular hydrogen bonds in influencing reactivity (Szlachcic et al., 2020).

- Multicomponent Synthesis : The development of one-pot, iodine-catalyzed multicomponent reactions for synthesizing pyrazole derivatives emphasizes efficient and functional group tolerant methodologies in organic synthesis (Pires et al., 2018).

Dye and Pigment Synthesis

- Synthesis of Heterocyclic Disazo Dyes : Research into synthesizing novel heterocyclic disazo dyes from pyrazolone derivatives has significant implications for the dye and pigment industry (Karcı, 2008).

Pharmacological and Biological Applications

- Anti-Inflammatory Properties : Studies on substituted N-phenyl-bipyrazole derivatives, including 3-methyl-5-phenyl-1H-pyrazol-1-yl, have shown promising anti-inflammatory properties, which could have significant pharmacological implications (Veloso et al., 2012).

Corrosion Inhibition

- Bipyrazolic Compounds in Corrosion Inhibition : The inhibitory effect of bipyrazole compounds on the corrosion of iron in acidic media highlights their potential application in materials science and industrial corrosion protection (Chetouani et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

4-iodo-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVKMQDLYRBZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510998 | |

| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-5-methyl-1H-pyrazol-3-amine | |

CAS RN |

81542-52-1 | |

| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81542-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.